![molecular formula C23H20N4O2 B2767450 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide CAS No. 890642-87-2](/img/structure/B2767450.png)
3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is a complex organic compound that features a pyrazole ring substituted with phenyl groups, a furan ring, and a hydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine with 1,3-diketones to form the pyrazole ring. For instance, acetylacetone can react with phenylhydrazine to yield 3,5-diphenyl-1H-pyrazole.
Hydrazide Formation: The pyrazole derivative is then reacted with a suitable hydrazide, such as propanohydrazide, under reflux conditions in an appropriate solvent like ethanol.
Schiff Base Formation: The final step involves the condensation of the hydrazide with furan-2-carbaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for facilitating condensation reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry
Ligand Design: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: Its derivatives may serve as catalysts in organic reactions due to the presence of multiple functional groups.
Biology and Medicine
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the pyrazole and furan rings, which are known for their biological activity.
Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties, making it a candidate for drug development.
Industry
Material Science: Utilized in the design of new materials with specific electronic or optical properties.
Polymer Chemistry: Can be incorporated into polymers to enhance their mechanical and thermal properties.
作用机制
The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors. The pyrazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The Schiff base linkage may also play a role in binding to metal ions, facilitating various biochemical processes.
相似化合物的比较
Similar Compounds
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanehydrazide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
N’-[(E)-furan-2-ylmethylidene]propanehydrazide: Lacks the pyrazole ring, reducing its potential as a ligand in coordination chemistry.
Uniqueness
3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is unique due to the combination of the pyrazole and furan rings, along with the Schiff base linkage
This detailed overview should provide a comprehensive understanding of 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide, from its synthesis to its applications and unique properties
属性
IUPAC Name |
3-(3,5-diphenylpyrazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-23(25-24-17-20-12-7-15-29-20)13-14-27-22(19-10-5-2-6-11-19)16-21(26-27)18-8-3-1-4-9-18/h1-12,15-17H,13-14H2,(H,25,28)/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDGNZDHEOXAKE-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)N/N=C/C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)
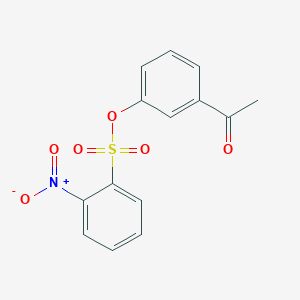
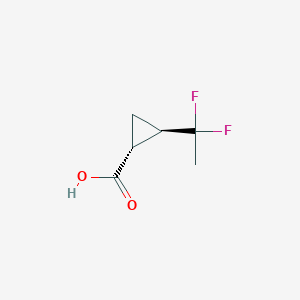
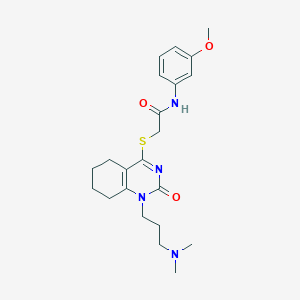
![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)
![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)
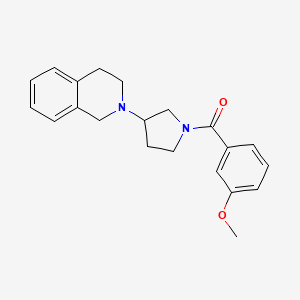
![N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2767382.png)
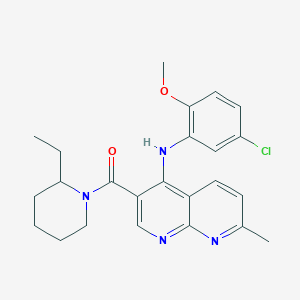
![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)
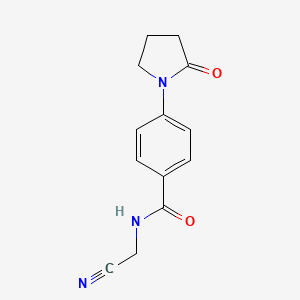
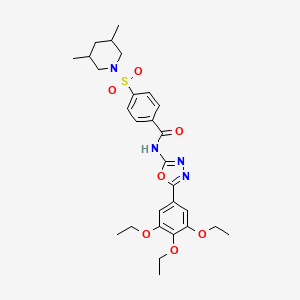
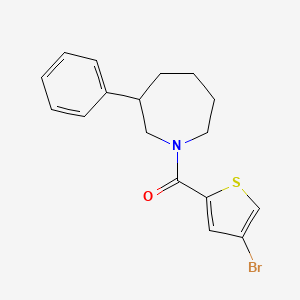
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)
